molecular formula C7H10N2O B1289526 1-(2-Aminopyridin-4-yl)ethanol CAS No. 885266-91-1

1-(2-Aminopyridin-4-yl)ethanol

Cat. No.: B1289526
CAS No.: 885266-91-1
M. Wt: 138.17 g/mol
InChI Key: GCMMYIYEKSCNRT-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ligand Component in Metal Complexes

  • Application : 1-(2-Aminopyridin-4-yl)ethanol serves as a precursor for bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful for promoting lower energy electronic absorption in metal complexes and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Synthesis of Boryl and Borylene Osmium Complexes

  • Application : In the synthesis of tethered boryl and base-stabilized borylene osmium complexes, the reaction between this compound and Os(BCl2)Cl(CO)(PPh3)2 in the presence of ethanol leads to a mixture of two products with potential applications in coordination chemistry and organometallics (Rickard et al., 2002).

Synthesis of Oxadiazolo Pyridin-Thiones

  • Application : It reacts with thiophosgene in ethanol solution to produce 2H-[1,2,4]oxadiazolo[2,3-af]pyridin-2-thiones, which are stable at room temperature but exhibit explosive properties when heated (Rousseau & Taurins, 1977).

Antagonism of Ethanol-induced Depressant Effects

  • Application : This compound has been studied for its potential to antagonize ethanol-induced depressant effects on motor performance and neuronal activity, though further evaluation is required due to potential side effects (Sellin & Laakso, 1987).

Synthesis of Aminopyridines and Meldrum’s Acid

  • Application : The compound is used in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, highlighting its role in forming complex organic structures (Asadi et al., 2021).

Luminescence Studies

  • Application : Studies on quantum yields and lifetimes of fluorescence and phosphorescence of various aminopyridines, including this compound, provide insights into their potential applications in photophysics and photochemistry (Kimura, Takaoka, & Nagai, 1977).

Properties

IUPAC Name

1-(2-aminopyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMMYIYEKSCNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592225
Record name 1-(2-Aminopyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-91-1
Record name 1-(2-Aminopyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-(2-aminopyridin-4-yl)ethanone (21) (168 mg, 1.234 mmol) in MeOH (10 mL), under nitrogen at 0° C., was added sodium borohydride (46.7 mg, 1.234 mmol). The resulting reaction mixture was stirred at RT for 2 hr, and then the solvents were removed under reduced pressure. The residue was taken up into EtOAc (25 mL), and extracted with saturated aq NaHCO3 solution (30 mL) and the layers separated. The aqueous layer was extracted with EtOAc (20 mL×2), and the combined organic extracts were washed with brine (30 mL), dried and the solvents removed under reduced pressure, to give 1-(2-aminopyridin-4-yl)ethanol (22) (77 mg, 45%) as a yellow oil: m/z 139 (M+H)+ (ES+).
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
46.7 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(2-hydrazinopyrimidin-4-yl)ethanol (13a) was dissolved in ethanol (300 mL) and Raney-Ni (35 mL, 50% slurry in water) was added. The flask was flushed with argon, put under a hydrogen atmosphere (balloon) and stirred at room temperature overnight. The mixture was filtered and concentrated under vacuum to give a red oil that was dissolved in methanol and concentrated onto silica before being purified by silica flash chromatography (100% ethyl acetate to 20% methanol in ethyl acetate) to give the title compound (9.0 g) as an orange oil.
Name
1-(2-hydrazinopyrimidin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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